Halogen Bonding Geometry: Quantified Br⋯O Interaction Distance in Bis(4-bromophenyl)acetylene Crystal Structure
In the single-crystal X-ray diffraction structure of Bis(4-bromophenyl)acetylene, the bromine atoms participate in directional Br⋯O intermolecular interactions with a measured distance of 3.326 Å, which is substantially shorter than the sum of van der Waals radii (≈3.37 Å for Br⋯O), confirming a stabilizing halogen bonding interaction [1]. This para,para′-dibromo substitution pattern produces a linear, centrosymmetric molecular geometry that facilitates predictable packing and Br⋯O contacts, a structural feature that differs from ortho-brominated isomers where steric constraints disrupt comparable interaction geometries [2].
| Evidence Dimension | Br⋯O halogen bonding distance |
|---|---|
| Target Compound Data | 3.326 Å |
| Comparator Or Baseline | Sum of van der Waals radii (Br + O ≈ 3.37 Å) |
| Quantified Difference | ~0.044 Å shorter than van der Waals sum; indicative of attractive halogen bonding interaction |
| Conditions | Single-crystal X-ray diffraction at 173 K; crystal system monoclinic, space group P21/c |
Why This Matters
Quantified Br⋯O distance confirms reliable halogen bonding capacity for supramolecular design; analogs lacking this geometry yield unpredictable solid-state packing unsuitable for crystal engineering applications.
- [1] Goh, E. M. Crystal and molecular structures of halogen-substituted diphenylacetylenes. Acta Crystallographica Section E, 2012, E68, o2345. PMC3414946. View Source
- [2] Goh, E. M. Crystal and molecular structures of halogen-substituted diphenylacetylenes. Acta Crystallographica Section E, 2012, E68, o2345. Figure 2 showing C–H⋯O and Br⋯O interactions. View Source
